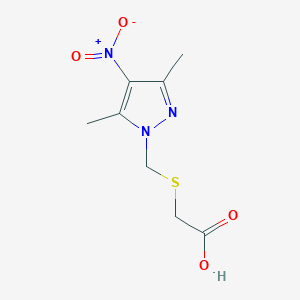

2-(((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)thio)acetic acid

Description

Properties

IUPAC Name |

2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4S/c1-5-8(11(14)15)6(2)10(9-5)4-16-3-7(12)13/h3-4H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBZDJWNVMUECW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CSCC(=O)O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)thio)acetic acid typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring.

Thioether Formation: The alkylated pyrazole is then reacted with a thiol compound to form the thioether linkage.

Acetic Acid Introduction: Finally, the compound is treated with chloroacetic acid to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)thio)acetic acid undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild acidic conditions.

Substitution: Amines, thiols, basic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. Studies show that compounds similar to 2-(((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)thio)acetic acid can inhibit bacterial growth against both Gram-positive and Gram-negative strains .

Anticancer Properties

The potential anticancer effects of pyrazole derivatives are notable. Several studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways . For example, derivatives have been tested against various cancer cell lines, showing promising IC50 values.

Anti-inflammatory Effects

Pyrazole compounds have also been investigated for their anti-inflammatory properties. Research indicates that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses . This makes them potential candidates for treating conditions such as arthritis and other inflammatory diseases.

Enzyme Inhibition

Another significant application is the inhibition of enzymes such as α-glucosidase and α-amylase, which are relevant in managing diabetes. Compounds derived from the pyrazole scaffold have shown effectiveness in controlling postprandial hyperglycemia .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial activity of several pyrazole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Screening

In another investigation, a series of pyrazole derivatives were synthesized and screened for anticancer activity against breast cancer cell lines. The most active compound demonstrated a significant reduction in cell viability at low concentrations, suggesting its potential as a lead compound for further development .

Case Study 3: Anti-inflammatory Mechanism

A recent study explored the anti-inflammatory mechanisms of a novel pyrazole derivative. The compound was shown to inhibit NF-kB activation and reduce the expression of inflammatory markers in vitro, highlighting its therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)thio)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The thioether linkage and acetic acid moiety also contribute to its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thioether-linked heterocyclic acetic acids.

Structural Analogues

Physicochemical Properties

- Electron-Withdrawing Effects : The nitro group in the target compound increases acidity compared to methoxy-substituted analogues (e.g., triazole-dimethoxyphenyl derivatives in ) .

- Solubility : Thioether-linked acetic acids generally exhibit moderate water solubility, enhanced by salt formation (e.g., sodium/potassium salts, as seen in ) .

- Thermal Stability : Pyrazole nitro derivatives are expected to decompose at higher temperatures than triazole or thiazole analogues due to nitro group instability.

Key Differences

Biological Activity

2-(((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)thio)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 299.36 g/mol. The compound features a pyrazole ring, which is known for its diverse biological properties, including anticancer and antimicrobial activities .

Anticancer Activity

Recent studies highlight the anticancer potential of compounds containing the pyrazole moiety. For example, derivatives based on this structure have shown significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal (HT29) cancers. The mechanism often involves the inhibition of key enzymes such as topoisomerase II and EGFR, which are crucial for cancer cell proliferation .

Table 1: Summary of Anticancer Activity

| Cell Line | Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MDA-MB-231 | 2-(3,5-dimethyl-4-nitro...) | <10 | Inhibition of microtubule assembly |

| A549 | 2-(3,5-dimethyl-4-nitro...) | <15 | Topoisomerase II inhibition |

| HT29 | 2-(3,5-dimethyl-4-nitro...) | <20 | EGFR inhibition |

Antimicrobial Activity

The compound has also exhibited promising antimicrobial activity. Studies indicate that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity Overview

| Bacteria | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Gram-positive |

| Escherichia coli | 64 | Gram-negative |

| Pseudomonas aeruginosa | 128 | Gram-negative |

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:

- Breast Cancer Study : A study involving MDA-MB-231 cells showed that treatment with a pyrazole derivative resulted in a significant reduction in cell viability and induced apoptosis through caspase activation .

- In Vivo Antitumor Effects : Animal models treated with pyrazole derivatives demonstrated tumor growth inhibition, supporting their potential as therapeutic agents in cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and bacterial growth.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Properties : Some studies suggest that pyrazole derivatives may exhibit antioxidant activity, which could contribute to their protective effects against oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)thio)acetic acid, and how can reaction conditions be optimized?

- Methodology : The compound’s synthesis likely involves refluxing intermediates (e.g., pyrazole derivatives) with acetic acid or sodium acetate, as seen in analogous thioether-containing heterocycles . Optimization may include adjusting stoichiometry (e.g., 10–20% excess of nucleophilic agents), solvent selection (e.g., DMF/acetic acid mixtures for recrystallization), and reaction duration (3–5 hours for cyclization) . Monitoring via TLC is advised to track intermediate formation.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- IR Spectroscopy : Identify key functional groups (e.g., nitro group at ~1520 cm⁻¹, thioether C-S stretch near 700 cm⁻¹) .

- ¹H/¹³C NMR : Confirm substitution patterns on the pyrazole ring (e.g., methyl protons at δ 2.1–2.5 ppm) and acetic acid moiety (δ 3.8–4.2 ppm for SCH₂) .

- Elemental Analysis : Validate purity by matching calculated vs. observed C/H/N/S percentages .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

- Methodology : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), as applied to structurally related triazole-thioacetic acids . Minimum inhibitory concentration (MIC) values should be compared to standard drugs (e.g., ciprofloxacin) .

Advanced Research Questions

Q. How can computational tools predict the toxicity and bioactivity of this compound, and what are their limitations?

- Methodology :

- QSAR Models : Use software like Toxtree or ADMET Predictor to estimate acute toxicity (e.g., LD₅₀) based on molecular descriptors (logP, polar surface area) .

- Docking Studies : Target enzymes (e.g., bacterial dihydrofolate reductase) to predict binding affinity, leveraging PyRx or AutoDock Vina .

- Limitations : Predictions may overlook metabolic pathways or off-target effects, necessitating experimental validation .

Q. What strategies resolve contradictions between observed and calculated spectroscopic data during structural refinement?

- Methodology :

- X-ray Crystallography : Refine crystal structures using SHELXL to resolve ambiguities in bond lengths/angles .

- DFT Calculations : Compare experimental NMR shifts with Gaussian-optimized geometries to identify conformational discrepancies .

- Dynamic NMR : Investigate rotational barriers in the thioether linkage if splitting patterns deviate from expectations .

Q. How can the thioether group be functionalized to explore structure-activity relationships (SAR)?

- Methodology :

- Oxidation : Convert thioether to sulfone/sulfoxide derivatives using H₂O₂ or mCPBA to assess electronic effects on bioactivity .

- Alkylation : Introduce substituents via nucleophilic displacement (e.g., alkyl halides) to probe steric bulk tolerance .

- Cross-Coupling : Employ Suzuki-Miyaura reactions to attach aryl/heteroaryl groups for enhanced π-π stacking .

Q. What crystallization conditions favor high-quality single crystals for X-ray diffraction?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.